尼达尼布杂质 A;BIBF 1202
概述
描述
科学研究应用
BIBF 1202 有几种科学研究应用:
化学: 它用作涉及尼达尼布及其代谢产物的研究中的参考化合物。
生物学: BIBF 1202 正在研究其与各种生物靶标的相互作用,包括血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体.
医药: BIBF 1202 正在研究其在特发性肺纤维化、系统性硬化症相关间质性肺病和非小细胞肺癌等疾病中的潜在治疗作用.
工业: BIBF 1202 用于开发和测试新的药物化合物和制剂。
作用机制
BIBF 1202 通过抑制血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体发挥作用 . 这些受体在血管生成和肿瘤生长中起着至关重要的作用。 通过抑制这些受体,BIBF 1202 打乱了参与癌细胞增殖和存活的信号通路 .
安全和危害
Nintedanib has a low potential for drug–drug interactions, especially with drugs metabolised by cytochrome P450 enzymes . Administration of nintedanib in patients with moderate or severe hepatic impairment is not recommended, and patients with mild hepatic impairment should be monitored closely and the dose adjusted accordingly .
未来方向
Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations . Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for nintedanib . The intrinsic factors sex and renal function do not affect nintedanib pharmacokinetics . These findings could be helpful to understand the inter- and intraindividual variability in the efficacy of nintedanib .
生化分析
Biochemical Properties
BIBF 1202, like Nintedanib, is thought to interact with various enzymes and proteins. It is known to inhibit the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . The in vivo cellular activity of BIBF 1202 indicates a substantially lower potency than Nintedanib .
Cellular Effects
BIBF 1202, as a metabolite of Nintedanib, may contribute to the cellular effects observed with Nintedanib treatment. Nintedanib has been shown to inhibit fibroblast proliferation, migration, and transformation
Molecular Mechanism
The molecular mechanism of BIBF 1202 is not fully elucidated. As a metabolite of Nintedanib, it is likely to share some of its parent compound’s mechanisms. Nintedanib competitively binds to the kinase domains of VEGF, PDGF, and FGF, blocking intracellular signaling pathways crucial for the proliferation, migration, and transformation of lung fibroblasts .
Temporal Effects in Laboratory Settings
It is known that Nintedanib, from which BIBF 1202 is derived, exhibits time-independent pharmacokinetic characteristics
Dosage Effects in Animal Models
The effects of BIBF 1202 at different dosages in animal models have not been extensively studied. Studies on Nintedanib, the parent compound, have shown that it is well-tolerated in sheep and delivers an oral-superior lung dose with reduced systemic exposure .
Metabolic Pathways
BIBF 1202 is formed from Nintedanib via hydrolytic ester cleavage. The free carboxyl group of BIBF 1202 is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .
Transport and Distribution
Nintedanib, the parent compound, follows bi-phasic kinetics with a high volume of distribution .
准备方法
BIBF 1202 是由尼达尼布通过酯酶的水解酯键断裂形成的 . 尼达尼布的主要代谢途径是其甲酯部分的断裂,形成 BIBF 1202,随后被 UGT 酶进行葡萄糖醛酸化 . 可用文献中没有明确详细说明 BIBF 1202 的工业生产方法,但它主要作为尼达尼布的代谢产物获得。
化学反应分析
BIBF 1202 经历了几种类型的化学反应:
氧化: BIBF 1202 可以被氧化形成各种代谢产物。
取代: BIBF 1202 可以进行取代反应,特别是涉及其官能团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。
相似化合物的比较
BIBF 1202 与其他血管生成激酶抑制剂类似,例如尼达尼布、索拉非尼和仑伐替尼 . BIBF 1202 的独特之处在于其对血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体的特异性抑制 . 这种靶向抑制使 BIBF 1202 成为治疗各种癌症和纤维化疾病的宝贵化合物。
类似化合物
属性
IUPAC Name |
2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMWYVJAVLZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894783-71-2 | |
Record name | BIBF-1202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBF-1202 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?
A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of BIBF 1202. [] This carboxylic acid metabolite (BIBF 1202) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of BIBF 1202, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []
Q2: Does BIBF 1202 exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?
A2: Yes, research indicates that BIBF 1202 can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.
Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, BIBF 1202, in preclinical models?
A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and BIBF 1202 concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.
Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite BIBF 1202, influenced by factors like patient population and disease state?
A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on BIBF 1202 formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.
A5: While the provided research primarily focuses on BIBF 1202 as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。